7-(4-methoxybenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a trimethylphenyl group, and an oxatriazolo-benzotriazol group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. Based on the structure, it could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of aromatic rings could contribute to its stability, while the presence of the methoxy group could influence its solubility .Scientific Research Applications
Environmental Impact of Benzotriazoles and Benzophenones
- Environmental Presence and Estrogenic Activity : Benzophenones and benzotriazoles, known for their use as UV filters in cosmetics and as corrosion inhibitors in various materials, have been detected in the environment, including sediments and sewage sludge. Some of these compounds exhibit estrogenic activity, raising concerns about their ecological and health impacts. Analytical methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been developed to measure their concentrations in environmental samples, highlighting the need for monitoring and potential regulation (Zhang et al., 2011).
Synthesis and Biological Activities
Antimicrobial and Antiviral Activities : Various synthetic strategies have been explored to create compounds with potential biological activities, including antimicrobial and antiviral properties. For example, thiazolyl pyrazole and benzoxazole derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating the versatility of these chemical frameworks in drug development (Landage et al., 2019).
Antitumor Activities : Research into benzophenone derivatives, such as 2-hydroxy-3,4,5-trimethoxybenzophenones, has shown that these compounds can exhibit significant antiproliferative activity against cancer cell lines, including leukemia cells. This suggests potential applications in cancer therapy, especially for compounds that can disrupt tubulin polymerization and induce apoptosis (Chang et al., 2014).
Analytical Methodologies
- Analytical Method Development : The development of analytical methods, such as dispersive liquid-liquid microextraction (DLLME) followed by LC-MS/MS, for the determination of benzophenones and their metabolites in human serum illustrates the ongoing need for sensitive and reliable techniques to study the pharmacokinetics, metabolism, and environmental impact of these compounds (Tarazona et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-13-16(2)22(17(3)14-15)23-25-31-28-26(23)20-7-5-6-8-21(20)27(28)24(29)18-9-11-19(30-4)12-10-18/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHUXAGFYTBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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